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Compound of Interest

Compound Name: 15-Octadecenal

Cat. No.: B15175938

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical techniques used to confirm the
structure of synthetic 15-Octadecenal. Due to the limited availability of published data for 15-
Octadecenal, this guide presents a representative synthesis and expected analytical data
based on established chemical principles and spectroscopic data for analogous long-chain
unsaturated and saturated aldehydes. The guide compares the expected data for (E)-15-
Octadecenal with its saturated counterpart, Octadecanal, to highlight the key structural
differences observed in various analytical spectra.

Data Presentation: Spectroscopic Comparison

The structural confirmation of (E)-15-Octadecenal relies on a combination of spectroscopic
methods. The following tables summarize the expected quantitative data for (E)-15-
Octadecenal and its saturated analog, Octadecanal.

Table 1: Predicted *H NMR Spectroscopic Data (CDClIs, 400 MHz)
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Assignment

(E)-15-Octadecenal
(Predicted Chemical
Shift, d)

Octadecanal
(Reported Chemical
Shift, 8)

Key Differences

Aldehyde CHO

~9.76 (t, J = 1.9 Hz)

~9.77 (t, J= 1.9 Hz)

Minimal difference

expected.

Presence of signals in

the olefinic region is a

Olefinic CH=CH ~5.40 (m) N/A o
key indicator of
unsaturation.
~2.42 (dt,J=7.4,1.9 ~2.42 (dt,J=7.4,19 Minimal difference
0-CHz to CHO
Hz) Hz) expected.
Signal corresponding
Allylic CHz ~2.01 (m) N/A to protons adjacent to
the double bond.
Broad multiplet
Bulk CH2 ~1.20-1.40 (m) ~1.20-1.40 (m) representing the long

alkyl chain.

Terminal CHs

~0.96 (t, J = 7.0 Hz)

~0.88 (t, J = 7.0 Hz)

Slight downfield shift
possible for the

unsaturated analogue.

Table 2: Predicted 13C NMR Spectroscopic Data (CDCls, 100 MHz)
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(E)-15-Octadecenal Octadecanal
Assignment (Predicted Chemical  (Reported Chemical Key Differences
Shift, 8) Shift, 8)

Minimal difference
expected. Saturated
aldehyde or ketone
Aldehyde C=0 ~202.9 ~202.9 )
carbons typically
absorb from 200 to

215 3[1].

Key indicator of the
double bond.

Olefinic C=C ~130.0 N/A

Minimal difference
a-C to CHO ~43.9 ~43.9
expected.

Carbon adjacent to

Allylic C ~32.0 N/A
the double bond.

Series of peaks for the
Bulk CH2 ~22.0-30.0 ~22.0-30.0 )
long alkyl chain.

The chemical
environment of the

Terminal CHs ~17.0 ~14.1 terminal methyl group
is altered by the

nearby double bond.

Table 3: Predicted Mass Spectrometry Data (Electron lonization - EI)
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Analysis

(E)-15-Octadecenal
(Predicted m/z)

Octadecanal
(Reported m/z)

Key Differences

Molecular lon [M]*

266.26

268.28

The molecular ion
peak will differ by 2
Da due to the
presence of the
double bond.

McLafferty

Rearrangement

44 (prominent)

44 (prominent)

This is a characteristic
fragmentation for
aldehydes and

ketones.

o-cleavage

[M-29]* (loss of CHO),
[M-43]* (loss of C3H7)

[M-29]*, [M-43]*

Common
fragmentation patterns
for aliphatic

aldehydes.

Cleavage at C-C bond
adjacent to double
bond

Diagnostic fragments

N/A

Fragmentation
patterns will be
influenced by the
position of the double
bond.

Table 4: Predicted Infrared (IR) Spectroscopic Data (neat)
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(E)-15-Octadecenal Octadecanal
Assignment (Predicted (Reported Key Differences
Wavenumber, cm~t)  Wavenumber, cm~1)
Strong absorption
C=0 stretch ~1730 ~1730 characteristic of an

aliphatic aldehyde[1].

Aldehyde C-H stretch

~2820 and ~2720

~2820 and ~2720

Two distinct peaks
characteristic of an
aldehyde C-H bond[1].

C=C stretch

~1650 (weak)

N/A

Indicates the
presence of a carbon-

carbon double bond.

=C-H bend (trans)

~965

N/A

A key diagnostic peak
for a trans double
bond.

C-H stretch (sp?)

~2850-2960

~2850-2960

Strong absorptions
from the long alkyl

chain.

Experimental Protocols
Synthesis of (E)-15-Octadecenal via Swern Oxidation

A common and mild method for the synthesis of aldehydes from primary alcohols is the Swern

oxidation.[2][3][4]

Materials:

Oxalyl chloride

Triethylamine (EtsN)

(E)-15-Octadecen-1-ol

Dimethyl sulfoxide (DMSO)
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e Dichloromethane (DCM), anhydrous
« Argon or Nitrogen gas
o Standard glassware for anhydrous reactions

Procedure:

A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C under an
inert atmosphere (Argon or Nitrogen).

e A solution of DMSO (2.7 equivalents) in anhydrous DCM is added dropwise to the stirred
oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 5
minutes.

e A solution of (E)-15-Octadecen-1-ol (1.0 equivalent) in anhydrous DCM is then added
dropwise over 5 minutes. The reaction is stirred for 30 minutes at -78 °C.

o Triethylamine (7.0 equivalents) is added dropwise, and the reaction mixture is stirred for
another 10 minutes at -78 °C.

e The reaction is allowed to warm to room temperature.
o Water is added to quench the reaction, and the product is extracted with DCM.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate
(Na2S0a4), and the solvent is removed under reduced pressure to yield the crude (E)-15-
Octadecenal.

e The crude product is purified by column chromatography on silica gel.

Structural Confirmation Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve ~10 mg of the purified product in ~0.6 mL of deuterated
chloroform (CDCls).
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e 'H NMR: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field
spectrometer. The aldehyde proton should appear as a triplet around & 9.76 ppm. The
olefinic protons are expected around & 5.40 ppm.

e 13C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. The carbonyl carbon
should be observed around & 202.9 ppm, and the olefinic carbons around & 130.0 ppm.

2. Mass Spectrometry (MS)

e Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron lonization
(El) source is a common method for the analysis of aldehydes.

o Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like hexane
or DCM.

e Analysis: The mass spectrum should show the molecular ion peak and characteristic
fragmentation patterns as detailed in Table 3.

3. Infrared (IR) Spectroscopy
» Technique: Attenuated Total Reflectance (ATR) or neat on a salt plate (NaCl or KBr).

e Analysis: The IR spectrum should display the characteristic absorption bands for the
aldehyde and the trans-alkene as listed in Table 4.

Visualizations

Below are diagrams illustrating the experimental workflow for the synthesis and structural
confirmation of (E)-15-Octadecenal.

Synthesis of (E)-15-Octadecenal

(E)-15-Octadecen-1-ol (DMSOS‘zvgg]C?):IdI:ttslﬁln 78°C) Crude (E)-15-Octadecenal Column Chromatography Pure (E)-15-Octadecenal

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15175938?utm_src=pdf-body
https://www.benchchem.com/product/b15175938?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15175938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Caption: Synthetic workflow for (E)-15-Octadecenal.

Structural Confirmation

Purified (E)-15-Octadecenal

NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy
(*H and 3C) (GC-MS) (FT-IR)

Data Analysis and
Structure Elucidation

Click to download full resolution via product page

Caption: Analytical workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Structural Confirmation of
Synthetic 15-Octadecenal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15175938#confirming-the-structure-of-synthetic-15-
octadecenal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b15175938#confirming-the-structure-of-synthetic-15-octadecenal
https://www.benchchem.com/product/b15175938#confirming-the-structure-of-synthetic-15-octadecenal
https://www.benchchem.com/product/b15175938#confirming-the-structure-of-synthetic-15-octadecenal
https://www.benchchem.com/product/b15175938#confirming-the-structure-of-synthetic-15-octadecenal
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15175938?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15175938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

